molecular formula C17H19N5O3 B2471326 (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone CAS No. 2034249-10-8

(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2471326
CAS No.: 2034249-10-8
M. Wt: 341.371
InChI Key: OQUGFVXXJBOKPS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core linked to a piperidine ring, a 1-ethylpyrazole moiety, and a furan-3-yl methanone group. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability and target binding .

Properties

IUPAC Name

[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-2-22-14(3-7-18-22)16-19-15(20-25-16)12-4-8-21(9-5-12)17(23)13-6-10-24-11-13/h3,6-7,10-12H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUGFVXXJBOKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

For industrial production, optimizing reaction conditions like temperature, pressure, and the use of catalysts can significantly enhance yield and efficiency. Common techniques include flow chemistry, which allows for continuous production and improved scalability.

Chemical Reactions Analysis

Functionalization of the Piperidine Ring

The piperidine nitrogen serves as a nucleophilic site for alkylation or acylation:

  • Acylation : Reaction with furan-3-carbonyl chloride forms the methanone linkage .

  • Nucleophilic Substitution : Alkyl halides or sulfonating agents can modify the piperidine nitrogen.

Key Data :

Reaction TypeReagentsProductNotes
AcylationFuran-3-carbonyl chloridePiperidine-linked methanoneCommon in patents

Modifications on the Pyrazole Substituent

The 1-ethyl-1H-pyrazole group can undergo further functionalization:

  • Alkylation : The ethyl group is introduced via alkylation of a primary pyrazole intermediate using ethyl bromide .

  • Cyclocondensation : Pyrazole rings are often synthesized via hydrazine and 1,3-diketone cyclization .

Example :

Starting MaterialReagentsOutcomeReference
Pyrazole hydrazineEthyl bromide, base1-Ethyl-1H-pyrazole

Reactivity of the Furan Methanone Moiety

The furan ring participates in electrophilic aromatic substitution (EAS), though the electron-withdrawing methanone group reduces reactivity:

  • Nitration/Sulfonation : Requires harsh conditions due to deactivation.

  • Reduction : The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though this is rarely reported for similar structures.

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C-3 or C-5 positions:

  • Hydroxide Attack : Hydrolysis under acidic/basic conditions yields open-chain amides or carboxylic acids .

  • Thiol Displacement : Thiols replace oxadiazole oxygen, forming thiadiazoles .

Stability Data :

ConditionOutcomeReference
6M HCl, refluxOxadiazole ring hydrolysis

Cross-Coupling Reactions

The pyrazole and furan groups may enable catalytic cross-coupling:

  • Suzuki-Miyaura : Requires halogenated intermediates (not explicitly observed in the target compound) .

Pharmacological Derivatization

While beyond pure chemical reactivity, the compound’s functional groups are often modified to enhance bioactivity:

  • Esterification : Methanone to ester derivatives for prodrug synthesis .

  • Sulfonamide Formation : Piperidine nitrogen reacts with sulfonyl chlorides .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those containing oxadiazole moieties. The compound has shown promise in inhibiting bacterial growth and could be a candidate for developing new antibiotics. Research indicates that derivatives with similar structures exhibit activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans .

Sphingosine Receptor Modulation

The compound has been identified as a potential sphingosine receptor modulator. Sphingosine receptors are involved in various biological processes, including cell proliferation and survival. Compounds with oxadiazole and pyrazole groups have been linked to modulating these receptors, suggesting that this compound may influence pathways relevant to cancer and inflammatory diseases .

Molecular Docking Studies

Computational studies using molecular docking techniques have illustrated that (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone interacts favorably with target proteins associated with various diseases. These studies provide insights into the binding affinities and modes of action of the compound at the molecular level, paving the way for rational drug design .

Structure–Activity Relationship (SAR) Analysis

The structure–activity relationship of compounds containing pyrazole and oxadiazole rings has been extensively studied. Variations in substituents on the pyrazole or piperidine moieties can significantly affect biological activity. Such analyses help in optimizing the compound for enhanced efficacy and reduced toxicity .

Heterocyclic Synthesis

The compound serves as a versatile intermediate in synthesizing other heterocyclic compounds. Its unique structure allows for further functionalization leading to new derivatives with potential biological activities. The synthesis involves multi-step reactions that can be adapted to produce a variety of related compounds .

Material Science

Beyond biological applications, compounds like this compound may find applications in material science due to their unique electronic properties. Research into their potential use in organic electronics and photonic devices is ongoing, exploring their utility as semiconductors or light-emitting materials .

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its target. For instance, if it acts as an enzyme inhibitor, it likely interacts with the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets might include kinases, proteases, or receptor proteins.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s closest analogs include pyrazole- and oxadiazole-containing derivatives. For example:

  • 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone (Kaushik et al., 2011) shares a pyrazole core but lacks the oxadiazole and furan groups, instead incorporating a pyridine ring .
  • 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (CAS 1015525-17-3) features a piperazine ring and dimethylphenyl group but omits the oxadiazole-furan system .

Key Structural Distinctions :

Oxadiazole vs. Triazole : Unlike triazole-based analogs (e.g., 931622-35-4 in ), the 1,2,4-oxadiazole ring in the target compound offers distinct electronic properties and metabolic resistance .

Furan vs.

Physicochemical and Pharmacokinetic Properties

Predicted properties using XGBoost-based models (Abdulkadir and Kemal, 2019) highlight the compound’s moderate lipophilicity (logP ~2.8) and polar surface area (~95 Ų), suggesting reasonable blood-brain barrier permeability and oral bioavailability . In contrast:

  • Pyridin-4-yl analogs (e.g., Kaushik et al., 2011) exhibit higher logP (~3.5) due to aromatic substituents, reducing aqueous solubility .
  • Piperazine-containing derivatives (e.g., 1015525-17-3) show increased basicity (pKa ~8.5), enhancing ionizability and tissue distribution .

Table 1: Comparative Physicochemical Properties

Compound logP Polar Surface Area (Ų) Molecular Weight (g/mol)
Target Compound 2.8 95 383.4
[5-(1,3-Diphenylpyrazolyl)methanone] 3.5 78 412.5
1015525-17-3 (Piperazinyl analog) 3.1 102 379.4
Analytical Characterization

Advanced infrared detectors () enable rapid identification of such compounds via spectral fingerprinting. The furan C-O-C stretching (1250 cm⁻¹) and oxadiazole C=N vibrations (1600 cm⁻¹) distinguish it from analogs lacking these groups .

Biological Activity

The compound (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure composed of a piperidine ring, a furan moiety, and an oxadiazole linked to a pyrazole. Its chemical formula can be summarized as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

This structure is significant as it combines multiple pharmacophores known for various biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effective inhibition against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives against Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Escherichia coli
(Target Compound)TBDTBD

2. Anticancer Activity

The potential anticancer effects of the compound have also been explored. Studies on structurally related compounds have demonstrated promising cytotoxicity against various cancer cell lines. For example, compounds containing the oxadiazole moiety have been shown to induce apoptosis in cancer cells through the activation of caspase pathways . The structure–activity relationship (SAR) analysis indicates that modifications in the furan and piperidine rings can enhance anticancer efficacy.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundIC50 (µM)Cell Line
Compound A10U251 (Glioblastoma)
Compound B15A431 (Skin Carcinoma)
(Target Compound)TBDTBD

3. Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, the compound may exhibit other pharmacological activities such as anti-inflammatory and analgesic effects. Preliminary studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Synthesis of Pyrazole-Oxadiazole Derivatives : A study synthesized novel pyrazole-containing oxadiazoles and evaluated their biological activities, highlighting their potential as antimicrobial agents .
  • Antitumor Activity Assessment : Another research project focused on assessing the antitumor activity of various oxadiazole derivatives against human cancer cell lines, revealing significant cytotoxic effects .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound?

The synthesis of this hybrid molecule, featuring a 1,2,4-oxadiazole, pyrazole, piperidine, and furan moieties, requires precise control of reaction conditions. Key steps include:

  • Temperature and solvent selection : Reflux in glacial acetic acid or ethanol is common for cyclization reactions involving oxadiazole formation .
  • Catalysts : Anhydrous sodium acetate or acidic/basic catalysts may enhance yields of intermediates .
  • Purification : Use HPLC to isolate intermediates and final products, ensuring >95% purity .
  • Validation : Confirm reaction progress via TLC and intermediate characterization by 1H^1H-NMR and IR spectroscopy .

Q. How can structural discrepancies in synthesized batches be resolved?

Discrepancies in bond angles or stereochemistry (e.g., oxadiazole-piperidine linkage) may arise due to:

  • Tautomerism : The 1,2,4-oxadiazole ring’s electronic environment can lead to tautomeric shifts. Validate via 13C^{13}C-NMR and X-ray crystallography .
  • By-product formation : Use mass spectrometry (MS) to detect side products (e.g., incomplete cyclization) and adjust reflux duration or catalyst loading .

Q. What analytical techniques are recommended for full structural elucidation?

A multi-technique approach is essential:

  • NMR : 1H^1H- and 13C^{13}C-NMR to map proton environments and confirm substituent positions .
  • X-ray crystallography : Resolve spatial arrangements of the oxadiazole-piperidine and furan-methanone linkages .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and bioactivity?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the oxadiazole ring to predict stability under acidic/basic conditions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with pyrazole/oxadiazole-binding pockets) using software like AutoDock Vina .
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies address contradictory bioactivity data across assays?

Inconsistent results (e.g., variable IC50_{50} values in enzyme inhibition assays) may stem from:

  • Solubility issues : Test solubility in DMSO, ethanol, or buffer systems and use surfactants (e.g., Tween-80) to improve dispersion .
  • Assay interference : The furan ring’s autofluorescence may distort fluorescence-based assays. Validate via orthogonal methods (e.g., LC-MS/MS) .
  • Metabolic instability : Conduct microsomal stability assays to identify rapid degradation pathways .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace the ethyl group on pyrazole with bulkier substituents (e.g., isopropyl) to enhance target binding .
  • Bioisosteric replacement : Substitute the furan-3-yl methanone with thiophene or pyrrole to modulate electronic effects .
  • Pharmacophore mapping : Identify critical moieties (e.g., oxadiazole’s hydrogen-bond acceptor properties) using QSAR models .

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